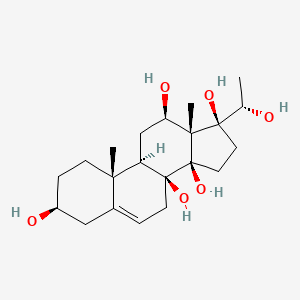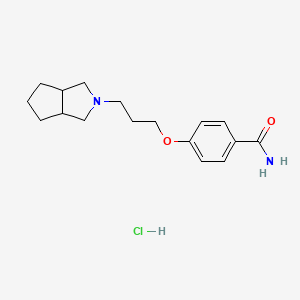
Sarcostin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sarcostin is a pregnane ester glycoside isolated from the aerial parts of Stapelia variegata.
Scientific Research Applications
Catalytic Applications in Organic Synthesis
Sarcosine has been identified as an effective natural ligand in the cobalt-catalyzed cross-coupling of Grignard reagents with allylic and vinylic bromides. The Co(II)/sarcosine catalytic system efficiently facilitates the coupling of phenyl and benzyl Grignards with alkenyl bromides, including previously challenging Co-catalyzed coupling of allylic bromides. This discovery has significant implications for the synthesis of complex organic molecules, such as the antihyperglycemic drug sitagliptin, highlighting sarcosine's utility in organic synthesis and drug development (Frlan et al., 2015).
Biomarker for Prostate Cancer
Sarcosine's role as a biomarker for prostate cancer has been extensively studied with mixed results. While initial studies suggested sarcosine in urine could be a promising tool for prostate cancer diagnostics, subsequent research has challenged these findings. Studies have shown that sarcosine levels are not significantly different between prostate cancer patients and control groups, casting doubt on its effectiveness as a diagnostic marker. However, the exploration of sarcosine and its metabolic pathways continues to contribute valuable insights into prostate cancer biology and diagnostics (Jentzmik et al., 2010).
Therapeutic Potential in Schizophrenia
Sarcosine has shown promise as a therapeutic agent for schizophrenia, functioning as a type 1 glycine transporter inhibitor to potentially improve symptoms. Meta-analyses and clinical trials have explored its efficacy and cognitive effects, indicating that sarcosine could enhance treatment outcomes for schizophrenia patients, particularly those with chronic and non-treatment-resistant forms of the disorder. These findings support the potential of sarcosine as an adjunct treatment in schizophrenia, offering a new avenue for managing this complex psychiatric condition (Chang et al., 2020).
properties
CAS RN |
18607-76-6 |
|---|---|
Product Name |
Sarcostin |
Molecular Formula |
C21H34O6 |
Molecular Weight |
382.49 |
IUPAC Name |
(3S,8S,9R,10R,12R,13R,14R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,12,14,17-pentol |
InChI |
InChI=1S/C21H34O6/c1-12(22)19(25)8-9-21(27)18(19,3)16(24)11-15-17(2)6-5-14(23)10-13(17)4-7-20(15,21)26/h4,12,14-16,22-27H,5-11H2,1-3H3/t12-,14-,15+,16+,17-,18+,19+,20-,21+/m0/s1 |
InChI Key |
WIOBOUWMWWLZKG-WDGBXWAPSA-N |
SMILES |
CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)O)C)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Sarcostin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B610616.png)


![3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid](/img/structure/B610628.png)

![N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide](/img/structure/B610631.png)